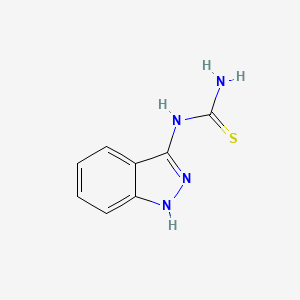
N-(1H-indazol-3-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indazol-3-yl)thiourea is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. Thiourea, on the other hand, is an organosulfur compound with the formula SC(NH₂)₂. The combination of these two moieties results in a compound with significant potential in various scientific fields due to its unique structural and chemical properties.
Mechanism of Action
Target of Action
N-(1H-indazol-3-yl)thiourea, also known as (1H-indazol-3-yl)thiourea, is a compound that has been found to interact with several targets. The primary targets of this compound include tyrosine kinase , CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk . These targets play crucial roles in various cellular processes, including cell growth, division, and response to stress.
Mode of Action
The compound interacts with its targets through a process of inhibition, regulation, and/or modulation . For instance, in the case of tyrosine kinase, the 1H-indazole-3-amine structure of the compound binds effectively with the hinge region of the kinase . This interaction can lead to changes in the activity of the target proteins, potentially altering cellular processes.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the functions of its targets. For example, the inhibition of CHK1 and CHK2 kinases can impact the cell cycle control pathway , while the modulation of h-sgk can affect cell volume regulation . The downstream effects of these alterations can include changes in cell growth, division, and response to stress.
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with its targets. For instance, the compound’s interaction with tyrosine kinase can lead to changes in cell growth and division . Similarly, its effect on CHK1, CHK2, and h-sgk can influence cell cycle control and volume regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indazol-3-yl)thiourea typically involves the reaction of 1H-indazole-3-carboxylic acid with thiourea under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl₃) to facilitate the formation of the thiourea derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N-(1H-indazol-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of amines or other reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides, alkoxides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(1H-indazol-3-yl)thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in disease pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. Studies have shown that indazole derivatives can exhibit significant biological activity, making them promising candidates for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings that require unique chemical functionalities.
Comparison with Similar Compounds
N-(1H-indazol-3-yl)urea: Similar structure but with an oxygen atom instead of sulfur.
1H-indazole-3-carboxamide: Contains a carboxamide group instead of the thiourea moiety.
1H-indazole-3-thiol: Contains a thiol group instead of the thiourea moiety.
Uniqueness: N-(1H-indazol-3-yl)thiourea is unique due to the presence of both the indazole and thiourea moieties, which confer distinct chemical and biological properties. The sulfur atom in the thiourea group can participate in various interactions, such as hydrogen bonding and coordination with metal ions, enhancing the compound’s versatility in different applications.
Properties
IUPAC Name |
1H-indazol-3-ylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-8(13)10-7-5-3-1-2-4-6(5)11-12-7/h1-4H,(H4,9,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKGRQGEMYUGNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)NC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2412192.png)
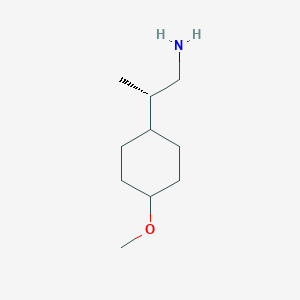
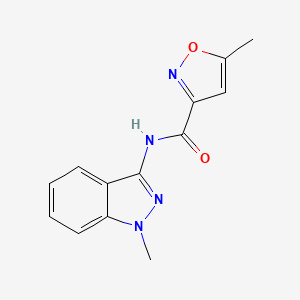
![3-(3,5-dimethylisoxazol-4-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2412200.png)
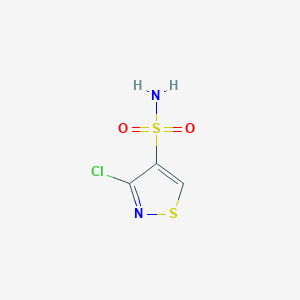
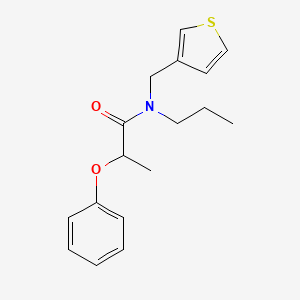
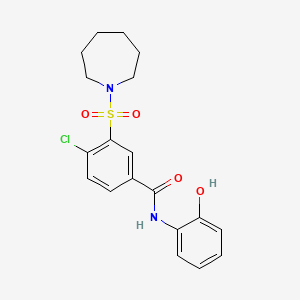
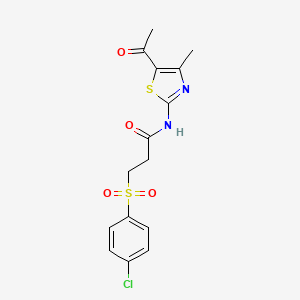
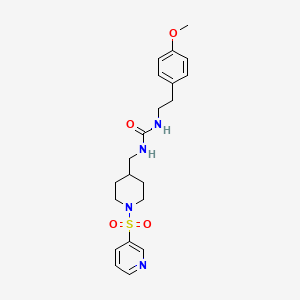
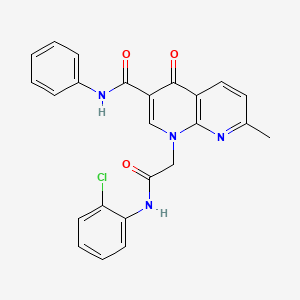

![4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2412213.png)
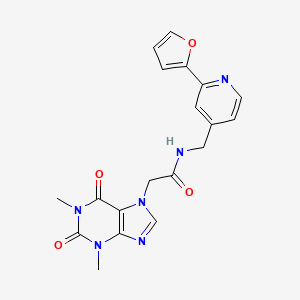
![ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2412215.png)
